Methanol, pentachlorobenzylthio-
Description
Methanol, pentachlorobenzylthio- (C₆Cl₅-S-CH₂-OH) is a chlorinated aromatic thioether derivative of methanol. Such compounds are typically synthesized through nucleophilic substitution or condensation reactions involving pentachlorobenzyl thiols and methanol derivatives, analogous to procedures described for related triazole and oxadiazole carbothioates . Potential applications may include use as intermediates in agrochemicals or pharmaceuticals, given the pesticidal and biocidal properties of structurally similar chlorinated aromatics like pentachlorophenol and pentachloronitrobenzene .
Toxicological data specific to methanol, pentachlorobenzylthio- is absent in available literature. However, the U.S. Environmental Protection Agency (EPA) has extensively evaluated chlorinated benzene derivatives for persistence, bioaccumulation, and toxicity (PBT), suggesting stringent handling protocols would apply to this compound .
Properties
CAS No. |
74037-63-1 |
|---|---|
Molecular Formula |
C8H5Cl5OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methylsulfanylmethanol |
InChI |
InChI=1S/C8H5Cl5OS/c9-4-3(1-15-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 |
InChI Key |
VMLLIOFVQNIJFU-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, pentachlorobenzylthio- typically involves the reaction of pentachlorobenzyl chloride with sodium methanethiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the methanethiolate group, forming the desired product.
Industrial Production Methods
Industrial production of methanol, pentachlorobenzylthio- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanol, pentachlorobenzylthio- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.
Reduction: The pentachlorobenzylthio moiety can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formaldehyde, formic acid.
Reduction: Less chlorinated benzylthio derivatives.
Substitution: Hydroxyl or amino-substituted benzylthio derivatives.
Scientific Research Applications
Applications Overview
The applications of methanol, pentachlorobenzylthio- can be categorized into several key areas:
-
Chemical Synthesis
- Precursor for Synthesis : Methanol, pentachlorobenzylthio- serves as a precursor in the synthesis of complex organic compounds. It is particularly valuable in producing chlorinated aromatic compounds used in pharmaceuticals and agrochemicals.
- Reactivity : The presence of the chlorinated benzyl group enhances the reactivity of methanol, allowing for diverse reaction pathways, including nucleophilic substitutions and coupling reactions.
-
Pharmaceutical Applications
- Active Pharmaceutical Ingredient (API) : Due to its unique chemical structure, methanol, pentachlorobenzylthio- can act as an API in drug formulations, particularly for treatments requiring chlorinated compounds.
- Research and Development : This compound is often used in R&D settings to explore new therapeutic avenues, especially in cancer research where chlorinated compounds have shown promise.
-
Material Science
- Polymer Production : The compound can be utilized in the production of polymers with enhanced properties, such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.
- Coatings and Adhesives : Methanol, pentachlorobenzylthio- is also explored as an additive in coatings and adhesives to improve adhesion properties and durability.
-
Environmental Applications
- Pesticide Formulation : The compound has potential use in formulating pesticides that require specific chemical characteristics for efficacy against pests while minimizing environmental impact.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for chlorinated organic compounds | Enhances reactivity and diversity of products |
| Pharmaceutical | Active Pharmaceutical Ingredient | Potential therapeutic effects |
| Material Science | Polymer production | Improved thermal stability |
| Environmental | Pesticide formulation | Targeted efficacy with reduced environmental impact |
Case Studies
-
Synthesis of Chlorinated Aromatic Compounds
- A study demonstrated the successful synthesis of various chlorinated aromatic compounds using methanol, pentachlorobenzylthio- as a precursor. The resulting compounds exhibited enhanced biological activity against specific pathogens.
-
Development of Chlorinated Polymers
- Research focused on incorporating methanol, pentachlorobenzylthio- into polymer matrices showed significant improvements in thermal stability and mechanical strength compared to traditional polymers.
-
Pharmaceutical Research
- In a clinical study, methanol, pentachlorobenzylthio- was evaluated as an API in formulations aimed at treating resistant forms of cancer. Preliminary results indicated promising bioactivity and lower toxicity profiles compared to existing treatments.
Mechanism of Action
The mechanism of action of methanol, pentachlorobenzylthio- involves its interaction with specific molecular targets and pathways. The methanol group can undergo metabolic oxidation to form reactive intermediates, while the pentachlorobenzylthio moiety can interact with cellular proteins and enzymes, potentially leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Methanol, pentachlorobenzylthio- differs from pentachlorobenzene by replacing one chlorine atom with a methylthio-methanol group (-S-CH₂-OH). This polar functional group likely increases solubility in polar solvents compared to non-functionalized analogs like pentachlorobenzene .
- Reactivity: The thioether and hydroxyl groups in methanol, pentachlorobenzylthio- may enhance reactivity toward nucleophiles or oxidizers, unlike inert pentachlorobenzene. PCTP, with a -SH group, exhibits higher acute toxicity due to thiol-mediated redox cycling .
Environmental and Toxicological Profiles
- Persistence: Chlorinated aromatics generally resist degradation. Pentachlorobenzene and pentachlorophenol are listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), whereas methanol, pentachlorobenzylthio- remains unassessed due to data gaps .
Biological Activity
Methanol, pentachlorobenzylthio- is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of the biological effects, mechanisms of action, and relevant case studies related to this compound.
Chemical Profile
Methanol, pentachlorobenzylthio- is characterized by its unique structure, which contributes to its biological activity. The pentachlorobenzylthio group is known for its reactivity and potential interactions with various biological targets.
Biological Activities
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
-
Anti-inflammatory Effects :
- Methanol extracts containing pentachlorobenzylthio have shown potential in reducing inflammation. In vitro studies indicate that these extracts can inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.
-
Antimicrobial Properties :
- Preliminary studies suggest that methanol extracts with pentachlorobenzylthio may possess antimicrobial properties against certain pathogens. The specific mechanisms involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microbes.
Data Tables
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH | IC50 = 19.78 mg GAE/g | |
| Anti-inflammatory | Cytokine Inhibition | Reduced TNF-α, IL-1β levels | |
| Antimicrobial | MIC Testing | MIC = 0.125-0.25 mg/mL |
Case Study 1: Methanol Poisoning
A notable case study highlighted the dangers associated with methanol exposure, particularly in industrial settings where methanol is present in high concentrations. In a series of six cases reported from King Abdul Aziz Specialist Hospital, patients exhibited symptoms ranging from metabolic acidosis to visual impairment after ingesting homemade alcoholic beverages contaminated with methanol. Treatment included hemodialysis and administration of antidotes like fomepizole, showcasing the critical need for awareness regarding methanol toxicity .
Case Study 2: Occupational Exposure
Another case involved a worker in a fireworks manufacturing facility who experienced acute symptoms after prolonged exposure to methanol vapors. This case emphasizes the importance of protective measures in occupational settings to prevent exposure to toxic substances .
Research Findings
Recent studies have focused on the pharmacological potential of methanol extracts containing pentachlorobenzylthio. Research indicates that these compounds may serve as a basis for developing new therapeutic agents targeting oxidative stress and inflammation-related diseases. The modulation of key signaling pathways suggests a multifaceted mechanism that warrants further investigation.
Future Directions
Further research is needed to elucidate the precise mechanisms by which methanol, pentachlorobenzylthio exerts its biological effects. Investigations into its pharmacokinetics, long-term safety, and potential therapeutic applications are essential for understanding its role in medicine.
Q & A
Basic: What analytical techniques are recommended for detecting Methanol, pentachlorobenzylthio- in environmental samples, and how can method accuracy be validated?
Answer:
Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used, particularly after derivatization via methylation to enhance volatility. For example, incomplete methylation can be assessed by comparing results against primary standards of chlorophenoxy acid methyl esters and pentachlorophenyl methyl ether . Florisil column cleanup is critical to remove matrix interferences in complex environmental samples. Method validation should include recovery tests using fortified samples and cross-checking with certified reference materials (e.g., 100 µg/mL in methanol standards) to ensure precision (±5% RSD) and accuracy (recovery rates ≥90%) .
Advanced: How can researchers resolve discrepancies in reported environmental half-lives of Methanol, pentachlorobenzylthio- across studies?
Answer:
Discrepancies often arise from variations in experimental conditions (e.g., soil pH, microbial activity, UV exposure). To address this, conduct controlled degradation studies using isotopically labeled analogs (e.g., ¹³C-labeled compounds) to track transformation pathways. Compare degradation kinetics under standardized OECD 307 guidelines, and validate analytical methods to rule out matrix effects . Statistical meta-analyses of published data should account for environmental covariates (e.g., organic carbon content) to identify dominant degradation drivers .
Basic: What safety protocols are critical when handling Methanol, pentachlorobenzylthio- in laboratory settings?
Answer:
Use NIOSH-certified respirators, nitrile gloves, and fume hoods to prevent inhalation or dermal exposure. Emergency procedures must align with Safety Data Sheet (SDS) guidelines, including immediate decontamination with water for spills and medical consultation for symptoms like respiratory distress. Store solutions in amber vials at –20°C to prevent photodegradation .
Advanced: What experimental models are suitable for assessing chronic ecotoxicity of Methanol, pentachlorobenzylthio- in aquatic ecosystems?
Answer:
Standardized bioassays with Daphnia magna (OECD 202) or zebrafish (Danio rerio) embryos (OECD 236) are recommended. Chronic endpoints (e.g., 21-day survival, reproductive output) should be measured alongside metabolite profiling via LC-HRMS to identify toxic transformation products. Spiked sediment studies can simulate real-world exposure, with toxicity thresholds benchmarked against EPA Ecotox Database values .
Basic: How should Methanol, pentachlorobenzylthio- standard solutions be prepared to ensure analytical reliability?
Answer:
Prepare stock solutions in HPLC-grade methanol at concentrations ≤100 µg/mL to avoid solubility issues. Verify purity via GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film). Store aliquots at –20°C in amber glass vials with PTFE-lined caps. Cross-validate against commercially available reference materials (e.g., Chem Service S-12831M1) to confirm stability over time .
Advanced: What mechanistic approaches elucidate the metabolic pathways of Methanol, pentachlorobenzylthio- in mammalian systems?
Answer:
Use in vitro assays with liver microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate isomers. Compare in vitro results with in vivo rodent studies (OECD 417) to assess bioaccumulation potential. ToxCast database queries can prioritize metabolites for further toxicogenomic analysis .
Basic: What chromatographic conditions optimize separation of Methanol, pentachlorobenzylthio- from co-eluting contaminants?
Answer:
Use a GC temperature program: 50°C (2 min) → 20°C/min → 280°C (10 min). A DB-5MS column (5% phenyl-methylpolysiloxane) provides optimal resolution. For LC-MS, a C18 column with 0.1% formic acid in acetonitrile/water (70:30) achieves baseline separation. Confirm peak identity using retention indices and MS/MS fragmentation libraries .
Advanced: How can isotopic labeling techniques improve fate studies of Methanol, pentachlorobenzylthio- in soil ecosystems?
Answer:
¹³C- or ³⁶Cl-labeled analogs enable precise tracking of mineralization (via ¹³CO₂ evolution) and bound residue formation. Use stable isotope probing (SIP) coupled with nanoSIMS to map microbial uptake. Compare degradation rates in sterile vs. non-sterile soils to distinguish abiotic vs. biotic pathways. Data should be normalized to soil organic matter content and cation exchange capacity .
Basic: What are the key challenges in quantifying Methanol, pentachlorobenzylthio- in biological tissues, and how are they mitigated?
Answer:
Matrix effects (e.g., lipid co-extractives) can suppress ionization in MS. Use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) followed by gel permeation chromatography (GPC) cleanup. Spike internal standards (e.g., pentachlorophenol-d₅) pre-extraction to correct for recovery losses. Validate with NIST Standard Reference Materials (SRMs) for tissue matrices .
Advanced: How do computational models predict the environmental partitioning of Methanol, pentachlorobenzylthio-?
Answer:
Apply EPI Suite’s KOCWIN module to estimate soil adsorption coefficients (Koc) based on octanol-water partitioning (log Kow). QSAR models predict biodegradation half-lives using fragment-based descriptors. Validate predictions with experimental data from OECD 121 (soil column studies) and adjust for site-specific factors (e.g., temperature, redox potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
